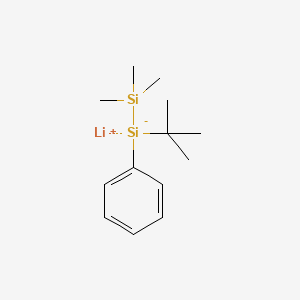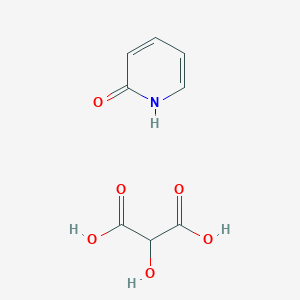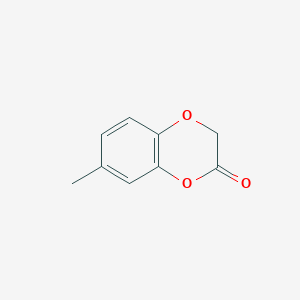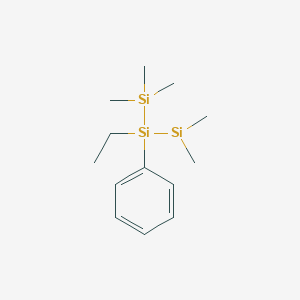![molecular formula C14H15NO5S2 B14205992 2-[(Phenoxycarbonyl)amino]-2-(thiophen-2-yl)ethyl methanesulfonate CAS No. 823786-74-9](/img/structure/B14205992.png)
2-[(Phenoxycarbonyl)amino]-2-(thiophen-2-yl)ethyl methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Phenoxycarbonyl)amino]-2-(thiophen-2-yl)ethyl methanesulfonate is a complex organic compound that features a thiophene ring, a phenoxycarbonyl group, and a methanesulfonate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Phenoxycarbonyl)amino]-2-(thiophen-2-yl)ethyl methanesulfonate typically involves multiple steps. One common method includes the reaction of thiophene-2-ethylamine with phenyl chloroformate to form the phenoxycarbonyl derivative. This intermediate is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, including the use of large-scale reactors and optimization of reaction conditions for yield and purity, would apply.
Análisis De Reacciones Químicas
Types of Reactions
2-[(Phenoxycarbonyl)amino]-2-(thiophen-2-yl)ethyl methanesulfonate can undergo various chemical reactions, including:
Nucleophilic substitution: The methanesulfonate group can be displaced by nucleophiles such as amines or thiols.
Oxidation and reduction: The thiophene ring can participate in oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used.
Major Products
Nucleophilic substitution: Substituted thiophene derivatives.
Oxidation: Oxidized thiophene products.
Reduction: Reduced thiophene products.
Hydrolysis: Carboxylic acids and alcohols.
Aplicaciones Científicas De Investigación
2-[(Phenoxycarbonyl)amino]-2-(thiophen-2-yl)ethyl methanesulfonate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and conductive polymers.
Biological Studies: It can be used as a probe to study enzyme mechanisms or as a building block for biologically active molecules.
Mecanismo De Acción
The mechanism of action of 2-[(Phenoxycarbonyl)amino]-2-(thiophen-2-yl)ethyl methanesulfonate depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological receptors. The phenoxycarbonyl group can form hydrogen bonds or hydrophobic interactions with target proteins, while the thiophene ring can participate in π-π stacking interactions .
Comparación Con Compuestos Similares
Similar Compounds
Thiophene-2-ethylamine: A simpler analog that lacks the phenoxycarbonyl and methanesulfonate groups.
Phenyl methanesulfonate: Contains the methanesulfonate ester but lacks the thiophene and phenoxycarbonyl groups.
2-Thiophenemethylamine: Similar to thiophene-2-ethylamine but with a different substitution pattern.
Uniqueness
2-[(Phenoxycarbonyl)amino]-2-(thiophen-2-yl)ethyl methanesulfonate is unique due to the combination of its functional groups, which confer distinct electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with biological targets or electronic materials.
Propiedades
Número CAS |
823786-74-9 |
|---|---|
Fórmula molecular |
C14H15NO5S2 |
Peso molecular |
341.4 g/mol |
Nombre IUPAC |
[2-(phenoxycarbonylamino)-2-thiophen-2-ylethyl] methanesulfonate |
InChI |
InChI=1S/C14H15NO5S2/c1-22(17,18)19-10-12(13-8-5-9-21-13)15-14(16)20-11-6-3-2-4-7-11/h2-9,12H,10H2,1H3,(H,15,16) |
Clave InChI |
JGOYYBAMUDTCAF-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)OCC(C1=CC=CS1)NC(=O)OC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{2,7-Bis[(4-fluorophenyl)sulfanyl]-9H-fluoren-9-ylidene}propanedinitrile](/img/structure/B14205912.png)
![3-{[1-(2-Iodophenyl)-2-methylpropan-2-yl]amino}propane-1-sulfonic acid](/img/structure/B14205913.png)

![4-(8,8-Difluoro-1-bicyclo[5.1.0]octanyl)morpholine;hydrochloride](/img/structure/B14205924.png)

![3-[Bis(methylsulfanyl)methylidene]-6-phenyloxane-2,4-dione](/img/structure/B14205947.png)






![4-[(2-Chloro-4-nitrophenoxy)methyl]-1,3-thiazole](/img/structure/B14205985.png)
![N-[2-(1H-Indol-2-yl)phenyl]thiourea](/img/structure/B14205989.png)
